methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate
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Overview
Description
Methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an amino group, an iodine atom, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate typically involves the reaction of 4-amino-2-methylthio-1,2-thiazole-5-carboxylate with iodine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Condensation Reactions: The carboxylate ester group can participate in condensation reactions to form amides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Amines or other reduced forms.
Scientific Research Applications
Methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving thiazole derivatives.
Mechanism of Action
The mechanism of action of methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amino group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-5-bromo-1,2-thiazole-3-carboxylate
- Methyl 4-amino-5-chloro-1,2-thiazole-3-carboxylate
- Methyl 4-amino-5-fluoro-1,2-thiazole-3-carboxylate
Uniqueness
Methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2S/c1-10-5(9)3-2(7)4(6)11-8-3/h7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYHMNSNWCAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=C1N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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